![molecular formula C22H16ClN3O4S B2506222 methyl 2-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate CAS No. 1105242-19-0](/img/structure/B2506222.png)
methyl 2-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate
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Description
The compound “methyl 2-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate” is a complex organic molecule. It has a molecular formula of C22H16ClN3O4S, an average mass of 453.898 Da, and a monoisotopic mass of 453.054993 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a thieno[3,2-d]pyrimidin-3(4H)-yl group, a chlorophenyl group, and a benzoate group .Physical And Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a density of 1.4±0.1 g/cm3, a molar refractivity of 124.9±0.5 cm3, and a polar surface area of 108 Å2. It also has a number of freely rotating bonds .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Methyl-2-formyl benzoate, a compound with a somewhat similar structural framework, serves as a significant precursor in the synthesis of bioactive molecules due to its pharmacological properties, including antifungal, anticancer, and antiulcer activities. Its versatility in organic synthesis highlights the importance of such compounds in developing medical products and exploring new bioactive molecules (Farooq & Ngaini, 2019).
Antithrombotic Drug Synthesis
The synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic drug, illustrates the critical role of specific chemical scaffolds in pharmaceutical development. The review of synthetic methodologies for (S)-clopidogrel underscores the demand for efficient synthetic routes due to its significant clinical use, showing the relevance of advanced organic synthesis in drug development (Saeed et al., 2017).
Optoelectronic Materials
Quinazolines and pyrimidines, which share a resemblance to the pyrimidine component of the mentioned compound, have been studied for their applications in optoelectronic materials. The incorporation of these heterocyclic fragments into π-extended conjugated systems has been valuable for creating novel materials for organic light-emitting diodes and solar cells, highlighting the intersection of organic chemistry and materials science (Lipunova et al., 2018).
Antimicrobial Agents
Research on monoterpenes such as p-Cymene, although not structurally related, sheds light on the potential antimicrobial applications of organic compounds. This illustrates the ongoing search for new substances with antimicrobial properties, a field that could be relevant to the applications of the compound , depending on its biological activity (Marchese et al., 2017).
properties
IUPAC Name |
methyl 2-[[2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4S/c1-30-22(29)15-4-2-3-5-17(15)25-18(27)10-26-12-24-19-16(11-31-20(19)21(26)28)13-6-8-14(23)9-7-13/h2-9,11-12H,10H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFSNJZIKBMLGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate |
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